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molecular formula C9H13ClN2O2 B6597704 N'-methyl(benzyloxy)carbohydrazide hydrochloride CAS No. 880-21-7

N'-methyl(benzyloxy)carbohydrazide hydrochloride

Cat. No. B6597704
M. Wt: 216.66 g/mol
InChI Key: KBENHDNRAGIFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429609B2

Procedure details

17.7 g of N′-benzyloxycarbonyl-N-methyl-hydrazine carboxylic acid tert-butyl ester was dissolved in 20 mL of ethyl acetate, added with 70 mL 4N hydrogen chloride-ethyl acetate solution, and stirred at room temperature for 4 hours. The solvent was evaporated, and the resulting crystals were washed with diethyl ether and filtered, to afford 11.4 g of the title compound as white crystals.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8](C)[NH:9][C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])=O)(C)(C)C.C(OCC)(=O)C.[ClH:27]>C(OCC)(=O)C>[ClH:27].[CH2:13]([O:12][C:10]([NH:9][NH:8][CH3:6])=[O:11])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(NC(=O)OCC1=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OCC.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the resulting crystals were washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC(=O)NNC
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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